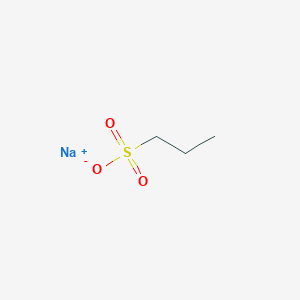
sodium;propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium propane-1-sulfonate, also known as sodium 1-propanesulfonate, is an organic compound with the molecular formula C3H7NaO3S. It is a white crystalline solid that is highly soluble in water and polar organic solvents. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium propane-1-sulfonate can be synthesized through the reaction of propane-1-sulfonic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C3H7SO3H+NaOH→C3H7SO3Na+H2O
Industrial Production Methods: In industrial settings, sodium propane-1-sulfonate is produced by neutralizing propane-1-sulfonic acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered and crystallized to obtain the pure compound. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Propane-1-sulfonic acid.
Reduction: Propane-1-sulfinate salts.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.
Biology: It serves as a buffer component in biochemical assays and protein purification processes.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the production of detergents, surfactants, and as an additive in electroplating solutions.
Mécanisme D'action
The mechanism of action of sodium propane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, forming stable sulfonate esters or amides. Additionally, its solubility in water and polar solvents makes it an effective reagent in aqueous and organic media.
Comparaison Avec Des Composés Similaires
Sodium methanesulfonate (C1H3NaO3S): Similar in structure but with a shorter carbon chain.
Sodium ethanesulfonate (C2H5NaO3S): Has one less carbon atom in the alkyl chain.
Sodium butane-1-sulfonate (C4H9NaO3S): Has one more carbon atom in the alkyl chain.
Uniqueness: Sodium propane-1-sulfonate is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This property makes it particularly useful in applications requiring moderate solubility and reactivity.
Propriétés
IUPAC Name |
sodium;propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWNPCNZAPTKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














